molecular formula C22H21BrN2O B11118142 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone

[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11118142
M. Wt: 409.3 g/mol
InChI Key: ARAOAADRNHQIPA-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Friedel-Crafts Acylation: Attachment of the 4-ethylphenyl group to the 2nd position of the quinoline ring.

    Amidation: Formation of the pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.

    4-Ethylphenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.

    6-Bromoquinoline: Lacks the 4-ethylphenyl and pyrrolidine-1-carbonyl groups.

Uniqueness

6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of all three functional groups (bromine, 4-ethylphenyl, and pyrrolidine-1-carbonyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H21BrN2O/c1-2-15-5-7-16(8-6-15)21-14-19(22(26)25-11-3-4-12-25)18-13-17(23)9-10-20(18)24-21/h5-10,13-14H,2-4,11-12H2,1H3

InChI Key

ARAOAADRNHQIPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4

Origin of Product

United States

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